In Vivo Efficacy: Reducing Neointimal Hyperplasia vs. Control in Rabbit Arteries
G-Pen-GRGDSPCA (reported as GpenGRGDSPCA) significantly inhibits neointimal hyperplasia in a rabbit model of vascular injury. This in vivo functional outcome is directly compared to a control group, demonstrating a 45% reduction in neointimal thickening [1]. This metric establishes a clear quantitative advantage over untreated controls, a baseline that many simpler RGD peptides fail to achieve in complex physiological settings due to rapid clearance or insufficient receptor engagement.
| Evidence Dimension | Neointimal thickness reduction |
|---|---|
| Target Compound Data | 45% reduction |
| Comparator Or Baseline | Untreated control |
| Quantified Difference | 45% reduction |
| Conditions | In vivo rabbit model of vascular injury |
Why This Matters
This data confirms in vivo efficacy in a relevant disease model, a critical differentiator for researchers selecting tools for preclinical cardiovascular studies.
- [1] Choi ET, Engel L, Callow AD. Inhibition of neointimal hyperplasia by blocking alpha V beta 3 integrin with a small peptide antagonist GpenGRGDSPCA. J Vasc Surg. 1994 Jan;19(1):125-34. View Source
